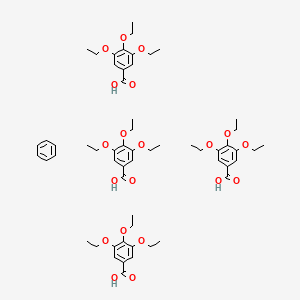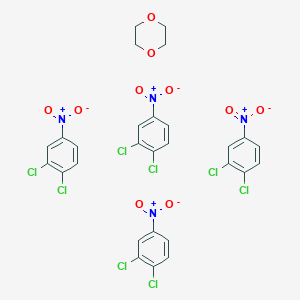![molecular formula C16H16N4 B12609020 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile CAS No. 918422-33-0](/img/structure/B12609020.png)
4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a chemical compound with the molecular formula C16H16N4 and a molecular weight of 264.33 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, and a benzonitrile moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction typically requires the use of a metal salt catalyst and is conducted under mild reaction conditions. Another approach involves the use of ionic liquids as recycling agents, which can simplify the separation process and improve the yield of the desired product .
Analyse Chemischer Reaktionen
4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can lead to the formation of a corresponding nitro compound, while reduction can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmaceutical intermediate and its interactions with biological targets. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the pyrimidine pathway. In industry, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as 4-(pyrrolidin-1-yl)benzonitrile and 4-(1-cyclopropyl-2-methyl-1H-imidazol-5-yl)pyrimidine . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a cyclopropyl group and a pyrimidine ring, which imparts distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
918422-33-0 |
|---|---|
Molekularformel |
C16H16N4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-[4-(1-aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C16H16N4/c1-10(18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7,18H2,1H3 |
InChI-Schlüssel |
NBRFXEGGFJVEFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)


![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)


![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)

![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
